molecular formula C20H19N3O5 B2702601 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-morpholinooxazole-4-carbonitrile CAS No. 941882-00-4

2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-morpholinooxazole-4-carbonitrile

Cat. No. B2702601
CAS RN: 941882-00-4
M. Wt: 381.388
InChI Key: JLFMNDCUMUQSFY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been involved in various reactions. For example, Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .

Scientific Research Applications

Antimicrobial Activities

Research on related furan and morpholine derivatives has demonstrated significant antimicrobial properties. A study on azole derivatives, including compounds with structural similarities to 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-morpholinooxazole-4-carbonitrile, showed activity against various microorganisms. These derivatives were synthesized from furan-2-carbohydrazide and exhibited promising antimicrobial activities, highlighting the potential of furan-based compounds in addressing microbial resistance (Başoğlu et al., 2013).

Corrosion Inhibition

Studies on pyranopyrazole derivatives, structurally similar to the compound , have shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, including a derivative with a morpholine moiety, demonstrated high inhibition efficiency, suggesting that similar morpholine-fused compounds could serve as effective corrosion inhibitors in industrial applications (Yadav et al., 2016).

Anti-inflammatory and Antioxidative Properties

Furanyl derivatives derived from seaweed exhibited significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds, featuring furanyl and methoxy groups, were effective against pro-inflammatory enzymes and showed antioxidative properties comparable to synthetic antioxidants. This suggests the potential of structurally similar compounds for therapeutic applications in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Tubulin-Polymerization Inhibition

Quinazoline derivatives, including those with methoxyphenyl groups, were identified as potent inhibitors of tubulin polymerization, targeting the colchicine site. These compounds exhibited cytotoxic activity against cancer cell lines and disrupted microtubule formation, indicating their potential as anticancer agents. This demonstrates the relevance of methoxyphenyl and morpholine derivatives in cancer research and therapy development (Wang et al., 2014).

Synthesis and Chemical Transformations

The versatility of furan-2-yl compounds in chemical synthesis is highlighted by their role in generating a variety of heterocyclic systems. Studies on the chemical transformations of chromone-carbonitrile under nucleophilic conditions have led to the discovery of new heterocyclic systems, emphasizing the utility of furan-2-yl and methoxyphenyl components in synthesizing novel compounds with potential biological activities (Ibrahim & El-Gohary, 2016).

properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-24-14-2-4-15(5-3-14)26-13-16-6-7-18(27-16)19-22-17(12-21)20(28-19)23-8-10-25-11-9-23/h2-7H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFMNDCUMUQSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-morpholinooxazole-4-carbonitrile

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